5-Methylhex-1-yn-3-amine;hydrochloride

描述

Foundational Context and Research Significance of 5-Methylhex-1-yn-3-amine;hydrochloride

This compound, while not extensively documented in dedicated studies, belongs to the broader family of propargylamines, which are of considerable research interest. Propargylamines serve as crucial building blocks in the synthesis of a wide array of more complex molecules. researchgate.netresearchgate.net Their utility is particularly noted in the preparation of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.netrsc.org

The research significance of compounds like this compound is rooted in the potential for these molecules to act as precursors or intermediates in the development of novel pharmaceuticals and functional materials. researchgate.net The propargylamine (B41283) motif is a key feature in several established drug molecules, highlighting the potential for new derivatives to exhibit valuable biological activities. nih.gov Researchers are exploring the synthesis and reactivity of various propargylamines to expand the toolbox of synthetic chemistry and to discover new compounds with unique properties. sci-hub.se

Overview of Core Structural Features and Reactivity Modalities of this compound

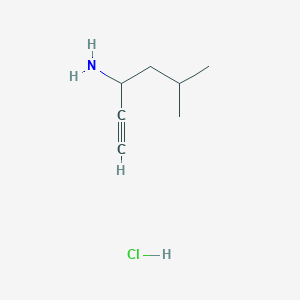

The structure of this compound is defined by a hexane (B92381) backbone with key functional groups that dictate its chemical behavior. At one end of the molecule is a terminal alkyne (a carbon-carbon triple bond at the first carbon position), and at the third carbon position is an amino group. The "5-methyl" designation indicates a methyl group attached to the fifth carbon. As a hydrochloride salt, the amino group is protonated, forming an ammonium (B1175870) chloride.

The reactivity of this compound is governed by the interplay of its functional groups:

The Terminal Alkyne: The hydrogen atom attached to the triply bonded carbon is weakly acidic and can be removed by a strong base. libretexts.org This allows for the formation of an acetylide anion, a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. libretexts.org The triple bond itself can undergo addition reactions, such as hydrogenation to form alkenes or alkanes, and electrophilic additions. numberanalytics.com

The Amino Group: The amine is basic and can be protonated to form the ammonium salt, as is the case in the hydrochloride form. The nitrogen atom also possesses a lone pair of electrons, making it nucleophilic in its free base form. This allows it to react with electrophiles.

Synergistic Reactivity: The proximity of the amino and alkyne groups can lead to unique reactivity patterns and allows for intramolecular reactions to form cyclic structures. This bifunctionality is a key aspect of the synthetic utility of propargylamines.

The combination of these structural features makes this compound a versatile reagent in organic synthesis, with the potential for a variety of chemical transformations.

Interactive Data Table: Predicted Properties of 5-Methylhex-1-yn-3-amine

| Property | Value |

| Molecular Formula | C7H13N |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | 5-methylhex-1-yn-3-amine |

| SMILES | CC(C)CC(C#C)N |

| InChI Key | KMCJPSCNDXXAQJ-UHFFFAOYSA-N |

Structure

3D Structure of Parent

属性

IUPAC Name |

5-methylhex-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-7(8)5-6(2)3;/h1,6-7H,5,8H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBRWLUYCFRBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 5 Methylhex 1 Yn 3 Amine;hydrochloride

Established Synthetic Pathways to 5-Methylhex-1-yn-3-amine;hydrochloride

The synthesis of propargylamines, such as 5-Methylhex-1-yn-3-amine, is a cornerstone of modern organic chemistry due to their utility as versatile building blocks for nitrogen-containing compounds. phytojournal.comacs.org These molecules are key intermediates in the preparation of pharmaceuticals, natural products, and other biologically active compounds. phytojournal.com Established methodologies for their synthesis often involve the formation of a crucial carbon-carbon bond between an alkyne and an imine or iminium ion equivalent.

Synthesis from 3-Methylhex-1-yne via Amine Addition and Hydrochloride Salt Formation

A primary route to propargylamines involves the direct functionalization of a terminal alkyne. While a specific documented synthesis of 5-Methylhex-1-yn-3-amine from 3-Methylhex-1-yne is not detailed in the provided research, a plausible pathway can be constructed based on established principles of alkyne chemistry. This approach would likely involve the deprotonation of the terminal alkyne, 3-Methylhex-1-yne, with a strong base to form a metal acetylide. This nucleophilic acetylide would then react with an electrophilic amine source, or more commonly, an imine intermediate.

A more direct, though often challenging, approach is the hydroamination of the alkyne. However, the addition of an amine across a carbon-carbon triple bond typically requires a metal catalyst to proceed efficiently and with controlled regioselectivity. Following the successful formation of the free base, 5-Methylhex-1-yn-3-amine, the hydrochloride salt is readily prepared by treating the amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the stable, crystalline salt.

Preparation from Aldehyde Precursors (e.g., 3-methylbutanal)

A highly efficient and widely adopted method for synthesizing propargylamines is the three-component coupling reaction (A³ coupling) of an aldehyde, an amine, and a terminal alkyne. phytojournal.comnih.gov This one-pot procedure provides a direct route to the target structure from simple, readily available precursors.

In the context of synthesizing 5-Methylhex-1-yn-3-amine, this reaction would involve:

Aldehyde: 3-methylbutanal

Amine: Ammonia (or a protected equivalent)

Alkyne: Acetylene

The reaction mechanism typically begins with the formation of an iminium ion in situ from the condensation of 3-methylbutanal and ammonia. phytojournal.com The terminal alkyne is activated by a metal catalyst, often copper or rhodium, which facilitates its deprotonation to form a metal acetylide. mdpi.com This acetylide then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and yield the final propargylamine (B41283) product. acs.org The process is highly atom-economical, with water being the only byproduct. mdpi.com The final step involves purification and subsequent conversion to the hydrochloride salt as previously described.

Catalytic Approaches for Propargylamine Synthesis Relevant to 5-Methylhex-1-yn-3-amine Structure

The development of catalytic methods has revolutionized the synthesis of propargylamines, offering milder conditions, improved yields, and the potential for asymmetric induction. nih.gov These strategies are directly applicable to the synthesis of the 5-Methylhex-1-yn-3-amine framework.

Rhodium-Catalyzed Multicomponent Coupling Reactions (A³-coupling)

Rhodium complexes have emerged as effective catalysts for the A³ coupling reaction. Research has shown that rhodium catalysts can efficiently produce novel propargylamines in a one-pot, three-component reaction. researchgate.net For instance, the complex [{Rh(μ-Cl)(H)₂(IPr)}₂] has been successfully employed for the synthesis of secondary propargylamines derived from aliphatic aldehydes. researchgate.net The proposed catalytic cycle involves the formation of an active rhodium species that facilitates the key C-H activation of the alkyne and its subsequent addition to the imine intermediate. mdpi.comresearchgate.net

| Catalyst System | Aldehyde Type | Amine Type | Alkyne Type | Key Feature |

| [{Rh(μ-Cl)(H)₂(IPr)}₂] | Aliphatic | Primary Arylamines | Triisopropylsilylacetylene | Efficient pathway for secondary propargylamines from aliphatic aldehydes. researchgate.net |

| Rh(II)/Brønsted Acid | In situ Oxonium Ylides | N-Boc N,O-Acetals | C-Alkynyl | Highly diastereo- and enantioselective propargylation. acs.org |

Copper-Catalyzed Methodologies for Substituted Amine-Bearing Carbon Centers

Copper catalysis is one of the most common and cost-effective methods for propargylamine synthesis. nih.gov Copper salts, such as Cu(I) and Cu(II) bromide, have been shown to catalyze the addition of terminal alkynes to imines or enamines with high efficiency. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govnih.gov

One notable copper-catalyzed approach is the oxidative coupling of alkynes with tertiary amine N-oxides, which provides an efficient route to N,N-dimethylpropargylamines without the need for an external oxidant. acs.orgnih.gov Another key strategy is the enantioselective addition of alkynes to enamines, catalyzed by a copper(I)/Quinap complex, which can achieve high yields and enantiomeric excesses of up to 90%. organic-chemistry.org This highlights the potential for producing chiral propargylamines like 5-Methylhex-1-yn-3-amine in an enantiomerically pure form.

| Catalyst System | Substrates | Reaction Type | Yield | Key Feature |

| Cu(acac)₂ | Trimethylamine N-oxides, Alkynes | Oxidative Alkynylation | Moderate to Excellent | Proceeds without an external oxidant; tolerates ester, hydroxy, and aldehyde groups. acs.orgnih.gov |

| CuBr (5 mol%) | Functionalized Alkynes, Enamines | Enantioselective Addition | 66-98% | Mild conditions; up to 90% enantiomeric excess with Quinap ligand. organic-chemistry.org |

| In situ Cu catalyst | Nitroalkanes, Propargyl Bromides | α–functionalization | - | Mild and robust method with high functional group tolerance. nih.gov |

Stereoselective Synthesis of Chiral Hexynone Precursors and Analogues

The amine at the C-3 position of 5-Methylhex-1-yn-3-amine is a stereocenter, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of such chiral amines is of great importance. A common strategy involves the synthesis of a chiral ketone precursor, which can then be converted to the chiral amine via stereoselective reduction or reductive amination.

For the target molecule, a relevant precursor would be 5-methylhex-1-yn-3-one. The development of synthetic routes to chiral hex-5-yn-2-ones has been explored, particularly as building blocks for complex natural products. rsc.orgrsc.org These methods often install the necessary stereochemistry early in the synthesis using established asymmetric methodologies. rsc.orgrsc.org

For example, a Schreiber-modified Nicholas reaction has been used to prepare (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is then converted into a chiral Weinreb pentynamide. rsc.orgrsc.org This intermediate can be treated with appropriate reagents to create a chiral hexynone scaffold. rsc.org Another approach involves radical polar crossover reactions of vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters. nih.gov Subsequent oxidation of the intermediates leads to valuable α-chiral ketones with excellent enantiopurity. nih.gov These methodologies provide a foundation for accessing enantiomerically pure hexynone precursors that could be adapted for the synthesis of chiral 5-Methylhex-1-yn-3-amine.

Development of Novel Synthetic Routes to 5-Methylhex-1-yn-3-amine Analogues

The synthesis of propargylamines, a class of compounds to which 5-Methylhex-1-yn-3-amine belongs, is a significant area of research in organic chemistry due to their utility as building blocks for bioactive molecules and natural products nih.govsci-hub.se. Traditional methods for synthesizing these compounds often involve the amination of propargylic halides or the reaction of metal acetylides with imines, which can require harsh, moisture-sensitive reagents nih.govresearchgate.net. Consequently, the development of more efficient and versatile synthetic routes, particularly through multicomponent reactions, has become a major focus.

A prominent and straightforward approach for the synthesis of propargylamine derivatives is the three-component coupling reaction known as the A³ coupling, which involves an aldehyde, an alkyne, and an amine researchgate.netnih.gov. This methodology allows for the direct formation of propargylamines in a single step. Transition metal catalysts, particularly copper salts, have been extensively used to facilitate this transformation nih.govresearchgate.net.

Recent research has explored novel variations of these coupling reactions to broaden the scope of accessible propargylamine analogues. One such development involves a copper-catalyzed reaction utilizing methyl vinyl ketone derivatives, 1-alkynes, and secondary amines nih.govacs.org. This method proceeds through a Michael addition of the amine, followed by a carbon-carbon bond cleavage and the addition of a metal acetylide to an in situ generated iminium ion, yielding a variety of di-, tri-, and tetrasubstituted propargylamines with yields ranging from 46-98% nih.govacs.org.

The versatility of this copper-catalyzed approach is demonstrated by its tolerance of a wide range of substrates. For instance, various secondary amines such as morpholine, piperidine, and diethylamine have been successfully employed nih.gov. Furthermore, the reaction accommodates both aromatic and aliphatic alkynes, expanding the diversity of the resulting propargylamine analogues nih.govacs.org.

The table below summarizes the synthesis of various propargylamine analogues using a copper chloride catalyst with different secondary amines and 1-alkynes in the presence of methyl vinyl ketone.

| Amine | Alkyne | Product | Yield (%) |

| Morpholine | Phenylacetylene | 4-(1,3-diphenylprop-2-yn-1-yl)morpholine | 92 |

| Piperidine | Phenylacetylene | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine | 85 |

| N-Methylpiperazine | Phenylacetylene | 1-methyl-4-(1,3-diphenylprop-2-yn-1-yl)piperazine | 53 |

| Diethylamine | Phenylacetylene | N,N-diethyl-1,3-diphenylprop-2-yn-1-amine | 52 |

| Morpholine | 1-Hexyne | 4-(1-phenylnon-2-yn-4-yl)morpholine | 75 |

| Morpholine | Cyclopropylacetylene | 4-(1-cyclopropyl-3-phenylprop-2-yn-1-yl)morpholine | 68 |

| Data sourced from a study on CuCl-promoted synthesis of propargylamines. The reactions were conducted by reacting the amine, 1-alkyne, and methyl vinyl ketone in toluene at 100 °C for 12 hours nih.gov. |

Further extending the scope of this methodology, 3-penten-2-one has been used in place of methyl vinyl ketone, leading to a different set of propargylamine derivatives in good to excellent yields (70-98%) nih.govacs.org. This demonstrates the adaptability of the reaction to different α,β-unsaturated ketones.

The following table illustrates the synthesis of propargylamine analogues using morpholine and various alkynes with 3-penten-2-one as the ketone component.

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 4-(1-phenyl-3-methyl-1-penten-4-yn-3-yl)morpholine | 98 |

| p-Fluorophenylacetylene | 4-(1-(4-fluorophenyl)-3-methyl-1-penten-4-yn-3-yl)morpholine | 81 |

| p-Tolylacetylene | 4-(3-methyl-1-(p-tolyl)-1-penten-4-yn-3-yl)morpholine | 98 |

| 1-Hexyne | 4-(3-methylnon-1-en-4-yn-3-yl)morpholine | 96 |

| 1-Octyne | 4-(3-methylundec-1-en-4-yn-3-yl)morpholine | 70 |

| 5-Cyano-1-pentyne | 5-(3-(morpholin-4-yl)-1-phenyl-3-methyl-1-penten-4-yn-1-yl)pentanenitrile | 82 |

| Data from a study on the synthesis of propargylamines using a CuCl catalyst. The reactions involved morpholine, a 1-alkyne, and 3-penten-2-one in toluene at 100 °C for 12 hours nih.govacs.org. |

Beyond copper-catalyzed systems, metal-free approaches for the synthesis of propargylamine analogues have also been developed, aligning with the principles of green chemistry nih.gov. These methods often rely on the intrinsic reactivity of the starting materials, sometimes facilitated by non-metallic catalysts or specific reaction conditions nih.govresearchgate.net. For instance, the synthesis of N-protected propargylamines with two stereocenters has been achieved through metal-free enantioselective methods nih.gov.

Asymmetric synthesis of propargylamines is another critical area of development, as chiral propargylamines are valuable precursors for many pharmaceutical compounds nih.gov. Chiral catalysts, including those based on copper complexes with chiral ligands, have been employed in A³ coupling reactions to produce enantiomerically enriched propargylamine analogues organic-chemistry.org.

Chemical Reactivity and Mechanistic Investigations of 5 Methylhex 1 Yn 3 Amine;hydrochloride

Reactivity Profiles of the Terminal Alkyne Moiety in 5-Methylhex-1-yn-3-amine

The terminal alkyne in 5-Methylhex-1-yn-3-amine is a hub of reactivity, capable of undergoing a range of chemical transformations that are fundamental to synthetic organic chemistry.

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon triple bond of the alkyne in 5-Methylhex-1-yn-3-amine hydrochloride is susceptible to both electrophilic and nucleophilic attack. In its protonated form, the electron-withdrawing nature of the ammonium (B1175870) group can influence the electron density of the alkyne, affecting its reactivity.

Electrophilic Addition: While less reactive than alkenes towards electrophiles, the terminal alkyne can undergo addition reactions. For instance, hydrohalogenation with reagents like HBr would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the triple bond. The initial product would be a vinyl halide.

Nucleophilic Addition: The terminal alkyne's acidic proton can be abstracted by a strong base to form a potent nucleophile, an acetylide. This acetylide can then participate in addition reactions with various electrophiles, such as aldehydes and ketones, to form propargylic alcohols. This is a key step in many carbon-carbon bond-forming reactions.

| Reaction Type | Reagent | Product Type |

| Electrophilic Addition | HBr | Vinyl halide |

| Nucleophilic Addition | 1. Strong Base 2. Aldehyde/Ketone | Propargylic alcohol |

Participation in Advanced Coupling Reactions (e.g., Cadiot–Chodkiewicz Reaction)

The terminal alkyne of 5-Methylhex-1-yn-3-amine is a suitable substrate for the Cadiot–Chodkiewicz coupling reaction, a powerful method for the synthesis of unsymmetrical diynes. This copper-catalyzed reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the diyne product. The steric hindrance from the isobutyl group in 5-Methylhex-1-yn-3-amine might influence the reaction rate but is not expected to prevent the reaction.

Table of Cadiot-Chodkiewicz Coupling Reaction Parameters

| Substrate 1 | Substrate 2 | Catalyst | Base | Product |

|---|

Hydroelementation Reactions (e.g., Hydroboration of Diyne Systems)

Hydroelementation reactions, such as hydroboration, involve the addition of a hydrogen-element bond across the triple bond. The hydroboration of the terminal alkyne in 5-Methylhex-1-yn-3-amine, followed by oxidation, would lead to the formation of an aldehyde. The regioselectivity of this reaction is anti-Markovnikov. In the context of a diyne system, where 5-Methylhex-1-yn-3-amine has been coupled with another alkyne, hydroboration can offer pathways to various functionalized products. The regioselectivity of the hydroboration on the unsymmetrical diyne would be influenced by the steric and electronic properties of the substituents on both alkyne units. The presence of the amine functionality could also direct the hydroboration reagent.

Chemical Transformations Involving the Amine Functional Group of 5-Methylhex-1-yn-3-amine

The primary amine group in 5-Methylhex-1-yn-3-amine hydrochloride is a versatile functional group, participating in reactions as a nucleophile and engaging in significant intermolecular interactions.

Role in Hydrogen Bonding Interactions

In its hydrochloride salt form, the ammonium group of 5-Methylhex-1-yn-3-amine is a strong hydrogen bond donor. This leads to the formation of extensive hydrogen bonding networks in the solid state and can also influence its solubility and reactivity in solution. These hydrogen bonds can play a crucial role in organizing the molecules in a crystal lattice and can affect the accessibility of the reactive sites.

Nucleophilic Behavior in Organic Transformations

The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile. This nucleophilicity is central to a variety of organic transformations.

N-Alkylation and N-Acylation: The primary amine can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. These reactions are fundamental for introducing new substituents onto the nitrogen atom.

Michael Addition: As a soft nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

Table of Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide | Secondary amine |

| N-Acylation | Acyl chloride | Amide |

Intramolecular Rearrangements and Pericyclic Reactions of 5-Methylhex-1-yn-3-amine Derivatives

Derivatives of 5-Methylhex-1-yn-3-amine, belonging to the broader class of propargylamines, are versatile precursors in the synthesis of a wide array of heterocyclic compounds through intramolecular reactions. nih.govresearchgate.net These transformations often involve the cyclization of the propargylamine (B41283) moiety, leading to the formation of valuable chemical structures such as oxazoles, quinolines, and pyrrolidines. researchgate.netnih.gov

Palladium (II) salts, for instance, have been shown to catalyze the intramolecular cyclization of propargylamides, which are derivatives of propargylamines. nih.govacs.org This process facilitates the direct synthesis of substituted 5-oxazolecarbaldehydes. nih.gov Similarly, palladium-catalyzed cyclization of propargylamines can generate various functionalized quinoline (B57606) heterocycles. nih.govmdpi.comresearchgate.net The reaction pathway is believed to involve the coordination of the palladium catalyst with the alkyne's triple bond, which enhances its electrophilicity and allows for a subsequent intramolecular nucleophilic attack by another part of the molecule, leading to ring formation. mdpi.comresearchgate.net

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edulibretexts.orgunina.it They are typically unaffected by solvents or catalysts. msu.edu While the alkyne and amine functionalities within 5-Methylhex-1-yn-3-amine derivatives offer potential for such concerted rearrangements, specific examples of pericyclic reactions like electrocyclic reactions or sigmatropic shifts directly involving this compound are not extensively detailed in the reviewed literature. However, the general reactivity of the propargylamine framework suggests its potential participation in complex, concerted intramolecular transformations under specific thermal or photochemical conditions. ox.ac.uk For instance, propargylamine-based 1,6-diynes can undergo a cascade cyclization reaction to form 1H-isoindoliums. rsc.org

| Reactant Type | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|

| Propargylamides | Pd(II) salts | 5-Oxazolecarbaldehydes | Provides a direct synthetic route to functionalized oxazoles. nih.govacs.org |

| N-Aryl Propargylamines | Pd(OAc)₂ | Quinolines | Atom-economical synthesis of important heterocyclic scaffolds. mdpi.comresearchgate.net |

| Propargylamine-based 1,6-diynes | Electrophile-mediated | 1H-Isoindoliums | Facile cascade reaction under mild conditions. rsc.org |

Elucidation of Reaction Mechanisms Catalyzed by Transition Metals

Transition metals play a crucial role in catalyzing a variety of transformations involving propargylamines and their precursors. The elucidation of these reaction mechanisms, including the identification of catalytic cycles and key intermediates, is essential for optimizing existing synthetic methods and developing new ones.

Catalytic Cycles in Propargylamine Formation

A primary method for synthesizing propargylamines, including 5-Methylhex-1-yn-3-amine, is the three-component A³ coupling reaction (aldehyde-alkyne-amine). wikipedia.org This reaction is efficiently catalyzed by various transition metals, with copper, gold, and silver being common choices. wikipedia.orgmdpi.com

The generally accepted catalytic cycle for the A³ coupling reaction involves several key steps: libretexts.orgresearchgate.netnih.gov

Activation of the Alkyne : The transition metal catalyst coordinates with the terminal alkyne (e.g., a precursor to the 1-yne moiety of 5-Methylhex-1-yn-3-amine), forming a π-complex. This coordination increases the acidity of the terminal proton. libretexts.orgnih.gov

Formation of Metal Acetylide : The amine present in the reaction mixture acts as a base, deprotonating the activated alkyne to form a metal acetylide intermediate. wikipedia.orglibretexts.orgnih.gov

Formation of an Iminium Ion : Concurrently, the aldehyde and the amine react to form an imine, which is then protonated to generate a highly electrophilic iminium ion. wikipedia.orgphytojournal.comnih.gov

Nucleophilic Attack : The metal acetylide performs a nucleophilic attack on the iminium ion, forming a new carbon-carbon bond and yielding the final propargylamine product. wikipedia.orglibretexts.org

Catalyst Regeneration : The catalyst is regenerated in this final step, allowing it to participate in a new cycle. researchgate.netnih.gov

This catalytic cycle highlights the efficiency and atom economy of the A³ coupling, as it combines three simple components into a more complex molecule in a single pot with the generation of only water as a byproduct. mdpi.comlibretexts.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Coordination of the metal catalyst to the alkyne. | Metal-alkyne π-complex. mdpi.comlibretexts.org |

| 2 | Deprotonation of the alkyne by the amine. | Metal acetylide. wikipedia.orglibretexts.org |

| 3 | Condensation of the aldehyde and amine. | Iminium ion. wikipedia.orgnih.gov |

| 4 | Nucleophilic addition of the metal acetylide to the iminium ion. | Propargylamine product. libretexts.org |

| 5 | Release of the product and regeneration of the catalyst. | Active metal catalyst. researchgate.net |

Identification of Key Reactive Intermediates in Carbene and Diyne Transformations

Transition metal carbenes are highly reactive intermediates that can participate in a wide range of transformations with alkynes. doktornarabote.runih.govdntb.gov.ua Catalysts based on rhodium and copper are particularly effective in generating these carbene species from precursors like diazo compounds or N-tosylhydrazones. rsc.orgorganic-chemistry.orgrsc.orgnih.gov

When a metal carbene intermediate reacts with an alkyne, several pathways are possible. nih.gov One common reaction is the addition of the carbene to the carbon-carbon triple bond, which can lead to the formation of complex molecules through cascade transformations. nih.gov Copper carbene intermediates, for example, are known to undergo reactions with terminal alkynes, leading to functionalized alkynes and allenes. doktornarabote.runih.govnih.gov

Rhodium catalysts are also widely used to mediate reactions involving carbene intermediates. rsc.orgorganic-chemistry.orgrsc.orgacs.org For instance, dirhodium catalysts can react with alkynes to generate dirhodium carbene intermediates, which can then undergo various asymmetric carbene transfer reactions, such as cyclopropanation. nih.govacs.org These reactions provide a powerful method for constructing optically active, complex molecules. acs.org The key step often involves the nucleophilic addition of a part of the molecule to the alkyne, facilitated by the rhodium catalyst, which then rearranges to form the reactive carbene species. acs.org

In the context of diyne transformations, propargylamine-based 1,6-diynes have been shown to undergo a facile cascade cyclization/iodination reaction. rsc.org This process allows for the highly regio- and chemoselective synthesis of 1H-isoindoliums under mild conditions, demonstrating the utility of the propargylamine framework in constructing complex polycyclic systems. rsc.org

Synthesis and Exploration of Derivatives, Analogues, and Structurally Modified 5 Methylhex 1 Yn 3 Amine Compounds

Preparation of Structurally Related Propargylamines and Amines

The synthesis of propargylamines, including structures analogous to 5-Methylhex-1-yn-3-amine, is most prominently achieved through multicomponent reactions, valued for their high atom economy and procedural simplicity. phytojournal.com The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone method for forging this class of compounds. phytojournal.comresearchgate.net This one-pot synthesis involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. phytojournal.compnu.ac.ir

Various metal catalysts, including copper, gold, silver, and iridium complexes, have been shown to effectively facilitate the A³ coupling. phytojournal.comorganic-chemistry.org Copper salts, in particular, are widely used due to their efficiency and cost-effectiveness. researchgate.netnih.gov The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a metal acetylide, generated from the terminal alkyne and the metal catalyst. acs.org This methodology allows for the creation of a diverse library of propargylamines by simply varying the three core components. organic-chemistry.orgnih.gov For instance, chiral propargylamines can be synthesized with high enantioselectivity by employing chiral ligands with the metal catalyst or by using chiral aldehydes or amines as starting materials. organic-chemistry.orgorganic-chemistry.orgacs.org

Beyond the A³ coupling, other synthetic routes include the alkynylation of imines and the cross-dehydrogenative coupling (CDC) of N-C(sp³)-H bonds with alkyne C(sp)-H bonds, representing a highly atom-economic approach. researchgate.netscispace.com

| Component 1 | Component 2 | Component 3 | Catalyst Example | General Product |

|---|---|---|---|---|

| Aldehyde (R¹-CHO) | Terminal Alkyne (R²-C≡CH) | Amine (R³R⁴-NH) | Copper(I) Halide (e.g., CuI, CuBr) | Propargylamine |

| Isovaleraldehyde | Acetylene | Ammonia | CuCl | 5-Methylhex-1-yn-3-amine |

| Benzaldehyde | Phenylacetylene | Piperidine | Gold(III) Chloride | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine |

| Formaldehyde | 1-Hexyne | Dimethylamine | Silver Iodide | N,N-dimethylhept-2-yn-1-amine |

Strategic Modifications of Alkyne and Amine Moieties in Derived Structures

The dual functionality of the propargylamine scaffold allows for selective and strategic modifications at both the alkyne and amine moieties. These modifications are crucial for creating derivatives with tailored properties and for their use as versatile building blocks in more complex syntheses.

Alkyne Moiety Modifications: The terminal alkyne is a highly versatile functional group. Its reactivity is central to a variety of coupling reactions.

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides. tandfonline.comwikipedia.org This method is exceptionally effective for synthesizing aryl-substituted propargylamines, allowing for the introduction of diverse aromatic systems onto the molecular backbone. tandfonline.com Copper- and amine-free versions of this reaction have also been developed to simplify product purification. tandfonline.com

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant like oxygen. rsc.orgresearchgate.net This reaction is fundamental for synthesizing symmetric 1,3-diynes, effectively dimerizing the propargylamine precursor to form a larger, often conjugated, system. rsc.org

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an organic azide, enabling conjugation to a wide range of molecules. nih.gov

Nicholas Reaction: This method allows for the propargylation of various nucleophiles, including alcohols, thiols, and amines, under acidic conditions by using a dicobalt hexacarbonyl-stabilized propargylium ion. acs.org This provides an alternative to standard basic conditions for introducing propargyl groups. acs.org

Amine Moiety Modifications: The primary or secondary amine group can be readily functionalized through standard transformations.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary or tertiary amines, respectively.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This modification is often used to introduce specific functional groups or to alter the electronic properties of the nitrogen atom. wikipedia.orgmdpi.com

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones to form more complex secondary or tertiary amines.

| Moiety | Reaction Type | Reagents/Catalyst | Resulting Structure |

|---|---|---|---|

| Alkyne | Sonogashira Coupling | Aryl Halide, Pd(0) catalyst, Cu(I) cocatalyst | Aryl-substituted alkyne |

| Alkyne | Glaser Coupling | Cu(I) or Cu(II) salt, Oxidant (O₂) | Symmetrical 1,3-Diyne |

| Alkyne | Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Amine | N-Acylation | Acyl Chloride or Anhydride | N-Propargyl Amide |

| Amine | Reductive Alkynylation | Amide, Ir/Cu Tandem Catalysis | α-Chiral Tertiary Propargylic Amine chemrxiv.org |

Synthesis of Polyacetylene and Enediyne Derivatives from 5-Methylhex-1-yn-3-amine Precursors

Precursors like 5-Methylhex-1-yn-3-amine are valuable starting materials for the construction of larger conjugated systems such as polyacetylenes and enediynes. The terminal alkyne functionality is the key reactive site for these transformations.

The synthesis of polyacetylene chains often relies on the iterative coupling of smaller alkyne-containing units. The Glaser coupling reaction provides a direct method to form 1,3-diyne linkages, which are the fundamental repeating units in many polyacetylene structures. researchgate.net By subjecting a propargylamine to Glaser coupling conditions, a symmetrical bis(propargylamine) derivative linked by a 1,3-diyne unit can be formed. Further controlled polymerization reactions can extend these chains.

Enediynes are characterized by a structural motif containing two triple bonds and one double bond (a hex-1,5-diyne-3-ene core). While direct synthesis from 5-Methylhex-1-yn-3-amine precursors is complex, the underlying propargylamine structure can serve as a critical building block. Synthetic strategies often involve the coupling of two different terminal alkynes, potentially derived from propargylamines, with a central alkene unit. The Sonogashira reaction is a powerful tool in this context, enabling the coupling of terminal alkynes to vinyl halides to construct the enediyne framework piece by piece. wikipedia.org The biosynthesis of natural products containing terminal alkynes and enediynes involves complex enzymatic pathways, often featuring desaturases and acetylenases that provide inspiration for synthetic chemists. nih.gov

| Target Structure | Key Reaction | Role of Propargylamine Precursor | Description |

|---|---|---|---|

| Polyacetylene | Glaser Coupling | Monomer Unit | Oxidative homocoupling of the terminal alkyne forms 1,3-diyne linkages, creating dimers and longer oligomers. researchgate.net |

| Enediyne | Sonogashira Coupling | Alkyne Source | Coupling of a propargylamine-derived alkyne with a vinyl halide can be used to build one half of the enediyne core. tandfonline.comwikipedia.org |

Integration of 5-Methylhex-1-yn-3-amine into Complex Molecular Architectures (e.g., Peptide Analogues, Nitrogen Heterocycles)

The unique structural and electronic properties of propargylamines make them highly valuable synthons for incorporation into more complex and biologically relevant molecules. researchgate.netnih.gov

Nitrogen Heterocycles: Propargylamines are versatile precursors for a wide range of nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.netnih.gov The reactivity of the alkyne group allows for various cyclization reactions. For example, they can undergo intramolecular or intermolecular cyclizations to form pyrroles, pyridines, quinolines, and thiazoles. researchgate.netbeilstein-journals.orgresearchgate.net These reactions are often mediated by transition metals that activate the alkyne toward nucleophilic attack by the amine itself or another tethered nucleophile, leading to cycloisomerization. researchgate.net

Peptide Analogues: The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities. Propargylamines can be viewed as analogues of amino acids, particularly propargylglycine. Their integration into peptide chains can be achieved through standard peptide synthesis protocols. The propargyl group serves as a rigid linker and a versatile functional handle for post-synthetic modification via reactions like the CuAAC (click chemistry). acs.orgnih.gov Gold(I)-mediated cyclization of peptides containing a propargyl group and a terminal amine has emerged as an efficient method for creating cyclic peptides with novel linkages. acs.orgnih.gov

| Molecular Architecture | Role of Propargylamine | Key Synthetic Transformation | Example Application |

|---|---|---|---|

| Nitrogen Heterocycles (e.g., Thiazoles) | Cyclization Precursor | Intramolecular Cyclization | Synthesis of substituted thiazole cores for medicinal chemistry. beilstein-journals.orgnih.gov |

| Peptide Analogues | Unnatural Amino Acid Surrogate | Peptide Synthesis / Cyclization | Creation of cyclic peptides with enhanced stability and cell permeability. acs.orgnih.gov |

| Bioconjugates | Linker/Functional Handle | Azide-Alkyne Cycloaddition | Attaching probes or other molecules to peptides and proteins. |

Computational and Theoretical Investigations on 5 Methylhex 1 Yn 3 Amine and Its Reactivity Landscape

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing reaction mechanisms involving organic molecules like 5-Methylhex-1-yn-3-amine. wikipedia.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. ias.ac.in This allows for a detailed understanding of reaction kinetics and thermodynamics.

For 5-Methylhex-1-yn-3-amine, a primary amine containing an alkyne group, a key area of investigation would be its participation in reactions such as A3 coupling (aldehyde-alkyne-amine). mdpi.comresearchgate.net DFT studies on similar propargylamine (B41283) syntheses have elucidated the catalytic mechanism, often involving metal catalysts like copper or gold. rsc.orgnih.gov Such a study on 5-Methylhex-1-yn-3-amine would involve calculating the energies of reactants, intermediates, transition states, and products for the proposed reaction pathway.

A hypothetical reaction coordinate diagram for a catalyzed addition reaction involving 5-Methylhex-1-yn-3-amine is presented below. The energy values are illustrative and represent the type of data that would be generated from DFT calculations.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of 5-Methylhex-1-yn-3-amine All energies are in kcal/mol relative to the reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 5-Methylhex-1-yn-3-amine + Electrophile | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 | First energy barrier | +15.8 |

| Intermediate 2 | Covalent adduct | -10.3 |

| Transition State 2 | Second energy barrier (rate-determining) | +22.5 |

| Products | Final product + Catalyst | -25.0 |

The results from such a DFT study would reveal the rate-determining step of the reaction and provide insights into the stereoselectivity and regioselectivity, which are crucial for synthetic applications. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, are fundamental in determining the electronic structure of a molecule. wikipedia.orgnorthwestern.edu For 5-Methylhex-1-yn-3-amine, these calculations can predict a variety of properties that are directly related to its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, these calculations can determine the electrostatic potential map, which visualizes the charge distribution across the molecule. For 5-Methylhex-1-yn-3-amine, the nitrogen atom of the amine group would be expected to have a high electron density, making it a nucleophilic center. The acidic proton of the terminal alkyne and the protons on the amine group would be regions of positive electrostatic potential.

Table 2: Predicted Electronic Properties of 5-Methylhex-1-yn-3-amine from Quantum Chemical Calculations These values are illustrative and would be obtained from methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G).

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation (likely centered on the amine) |

| LUMO Energy | +1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 9.7 eV | Indicates moderate chemical stability |

| Dipole Moment | 1.5 D | Reflects the molecule's overall polarity |

| Mulliken Charge on Nitrogen | -0.6 e | Confirms the nucleophilic character of the amine group |

These quantum chemical descriptors are invaluable for rationalizing the observed reactivity of 5-Methylhex-1-yn-3-amine and for predicting its behavior in various chemical environments. researchgate.net

Molecular Modeling Approaches for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 5-Methylhex-1-yn-3-amine hydrochloride, these methods are particularly useful for studying non-covalent interactions, which are crucial for understanding its physical properties and its interactions in a biological or condensed-phase context.

Intramolecular Interactions: The conformational flexibility of 5-Methylhex-1-yn-3-amine can be explored through molecular mechanics or ab initio calculations. These studies can identify the most stable conformers and the energy barriers between them. acs.org Of particular interest would be the potential for intramolecular hydrogen bonding, for instance, between the amine group and the π-system of the alkyne. acs.org While such an interaction might be weak, it could influence the molecule's preferred conformation. bohrium.com Theoretical investigations using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can quantify the strength and nature of such interactions. ias.ac.inbohrium.com

Intermolecular Interactions: As a hydrochloride salt, the dominant intermolecular interactions will be the ionic and hydrogen bonding interactions between the protonated amine (ammonium) group and the chloride anion. Molecular dynamics simulations can be employed to study the behavior of 5-Methylhex-1-yn-3-amine hydrochloride in solution or in the solid state. researchgate.net These simulations can provide insights into the solvation shell structure and the dynamics of hydrogen bonding networks. researchgate.netresearchgate.net

The interaction energies between molecules can be calculated using high-level quantum chemical methods. For example, the interaction between the ammonium (B1175870) cation of protonated 5-Methylhex-1-yn-3-amine and a chloride anion would be characterized by strong electrostatic attraction and hydrogen bonding.

Table 3: Illustrative Intermolecular Interaction Energies for 5-Methylhex-1-yn-3-ammonium Chloride Calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations.

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| -NH3+ --- Cl- | Ion-Pairing / Hydrogen Bonding | -80 to -100 |

| -C≡C-H --- Cl- | Weak Hydrogen Bonding | -2 to -5 |

| -NH3+ --- H2O | Hydrogen Bonding (in aqueous solution) | -15 to -20 |

| Isobutyl group --- Isobutyl group | van der Waals / Dispersion | -1 to -3 |

Understanding these intra- and intermolecular forces is essential for predicting properties such as solubility, crystal packing, and binding affinity to biological targets like proteins. nih.govnih.gov

Advanced Analytical Methodologies in the Characterization of 5 Methylhex 1 Yn 3 Amine Research Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Methylhex-1-yn-3-amine hydrochloride. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of unique atoms in the molecule.

In the ¹H NMR spectrum, the protonated amine group (NH₃⁺) would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The protons of the isobutyl group would present a characteristic pattern: a doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a multiplet for the methylene (B1212753) group (CH₂). The methine proton adjacent to the nitrogen (CH-N) would be expected to appear as a multiplet. The terminal alkyne is characterized by a sharp singlet or a narrow triplet for the acetylenic proton (C≡CH).

The ¹³C NMR spectrum provides complementary information. The two carbons of the terminal alkyne (C≡CH) would resonate at distinct chemical shifts, typically in the range of 65-85 ppm. openochem.org The carbon atom bonded to the nitrogen (C-N) would also have a characteristic shift. The carbons of the isobutyl group would show distinct signals corresponding to the methyl, methine, and methylene carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methylhex-1-yn-3-amine Moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₂ | ~0.9 | Doublet |

| CH(CH₃)₂ | ~1.8 | Multiplet |

| CH₂ | ~1.5 | Multiplet |

| CH-N | ~3.5 | Multiplet |

| C≡CH | ~2.5 | Singlet/Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methylhex-1-yn-3-amine Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₂ | ~22 |

| CH(CH₃)₂ | ~25 |

| CH₂ | ~45 |

| CH-N | ~50 |

| C≡CH | ~70 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of 5-Methylhex-1-yn-3-amine and to analyze its fragmentation patterns, which can further confirm its structure. For the free base, the molecular ion peak would have an odd m/z value, consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edujove.com

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.

The fragmentation of aliphatic amines in MS is characterized by α-cleavage, the breaking of the bond adjacent to the nitrogen atom. whitman.edujove.commiamioh.edujove.com For 5-Methylhex-1-yn-3-amine, the most likely fragmentation pathway would involve the loss of the isobutyl radical or the propargyl radical, leading to the formation of stable iminium ions. The loss of the larger isobutyl group is often the preferred pathway, which would result in a prominent peak in the mass spectrum. whitman.edu

Table 3: Predicted Mass Spectrometry Data for 5-Methylhex-1-yn-3-amine (Free Base)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 111.10 | Molecular Ion |

| [M-C₄H₉]⁺ | 54.04 | Loss of isobutyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 5-Methylhex-1-yn-3-amine hydrochloride. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most distinctive features would be the absorptions related to the terminal alkyne and the ammonium (B1175870) salt. The C≡C triple bond stretch is expected to appear as a weak but sharp band in the 2100-2260 cm⁻¹ region. libretexts.orgmaricopa.edupressbooks.publibretexts.org The stretching vibration of the acetylenic C-H bond (≡C-H) would give rise to a sharp and intense peak around 3300 cm⁻¹. libretexts.orgmaricopa.edupressbooks.pubpearson.com

As a hydrochloride salt, the primary amine is protonated to an ammonium group (NH₃⁺). This would result in a broad and strong absorption band in the region of 3000-2500 cm⁻¹, which is due to the N-H stretching vibrations. researchgate.netresearchgate.netcdnsciencepub.comspectroscopyonline.com This broad feature often overlaps with the C-H stretching vibrations of the alkyl chain, which typically appear between 2850 and 2960 cm⁻¹. libretexts.org

Table 4: Expected Characteristic IR Absorption Bands for 5-Methylhex-1-yn-3-amine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ≡C-H | Stretch | ~3300 |

| N-H (in NH₃⁺) | Stretch | 3000-2500 (broad) |

| C-H (sp³) | Stretch | 2960-2850 |

| C≡C | Stretch | 2150-2100 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Methylhex-1-yn-3-amine hydrochloride samples and, crucially, for determining the enantiomeric excess (e.e.) of this chiral molecule.

For purity analysis, a reversed-phase HPLC method would typically be developed. Using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, it is possible to separate the main compound from any impurities arising from the synthesis or degradation. Detection is commonly performed using a UV detector, although the chromophore in this molecule is weak.

The determination of enantiomeric excess requires a chiral separation method. This is most commonly achieved using a chiral stationary phase (CSP). mdpi.comresearchgate.netyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (like diethylamine), is critical for achieving baseline separation of the two enantiomers. mdpi.com The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.

X-ray Diffraction Analysis for Solid-State Structure Determination

For a successful single-crystal XRD experiment, a high-quality, single crystal of the hydrochloride salt must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The data processing and structure solution reveal the electron density map of the unit cell, from which the positions of the individual atoms can be determined.

The resulting crystal structure would confirm the connectivity of the atoms, show the geometry of the ammonium group and its hydrogen bonding interactions with the chloride anion, and reveal the packing arrangement of the molecules in the crystal lattice. researchgate.netnih.gov This information is invaluable for understanding the solid-state properties of the compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Methylhex-1-yn-3-amine;hydrochloride |

| 5-Methylhex-1-yn-3-amine |

| Acetonitrile |

| Methanol |

| Hexane (B92381) |

| Isopropanol |

Academic Applications of 5 Methylhex 1 Yn 3 Amine;hydrochloride in Chemical Biology and Organic Synthesis Research

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology ContextsWithout data on its biological activity, no SAR studies involving 5-Methylhex-1-yn-3-amine;hydrochloride could be located.

Given the lack of information, a data table of compound names mentioned in the article cannot be generated.

Should further identifying information, such as a CAS registry number or alternative names for this compound become available, a renewed search could be conducted.

常见问题

Basic: What are the standard synthetic routes for preparing 5-methylhex-1-yn-3-amine hydrochloride, and what analytical methods validate its purity?

Answer:

The synthesis typically involves two stages: (1) preparation of the free amine via alkyne functionalization and amine alkylation, followed by (2) hydrochloride salt formation using hydrochloric acid. For example, amine intermediates can be synthesized under high-pressure ammonolysis or alkylation conditions . Validation of purity and structure is achieved through:

- HPLC : Purity ≥98% (common for reference standards) .

- NMR/IR Spectroscopy : Confirmation of functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₇H₁₃N·HCl) .

Advanced: How can computational methods optimize reaction conditions for synthesizing 5-methylhex-1-yn-3-amine hydrochloride?

Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal temperatures, catalysts, or solvent systems. For instance:

- Reaction Path Search : Simulates intermediates to minimize energy barriers, reducing trial-and-error experimentation .

- Machine Learning : Analyzes historical reaction data to recommend conditions (e.g., solvent polarity, stoichiometry) for higher yields .

- In Silico Stability Testing : Predicts degradation risks under varying pH or temperature .

Basic: What spectroscopic techniques resolve structural ambiguities in 5-methylhex-yn-3-amine derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Distinguishes overlapping proton signals in alkyne/amine regions .

- X-ray Crystallography : Confirms stereochemistry and salt formation (e.g., HCl counterion positioning) .

- Elemental Analysis : Validates C/H/N/Cl ratios (±0.4% tolerance) .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

- Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Isotopic Labeling : Resolve ambiguities in exchangeable protons (e.g., amine NH groups) using D₂O shake tests .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to identify anomalous peaks .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .

- Desiccation : Use silica gel packs to mitigate moisture-induced degradation .

- Light Protection : Amber vials prevent photolytic decomposition of the alkyne moiety .

Advanced: How can degradation products of 5-methylhex-1-yn-3-amine hydrochloride be identified under accelerated aging conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline media .

- LC-MS/MS : Characterize degradation products via fragmentation patterns .

- Kinetic Modeling : Calculate activation energy (Eₐ) for degradation pathways using Arrhenius plots .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of amine vapors .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste for hazardous disposal .

Advanced: How can researchers design safety protocols for novel derivatives with unknown toxicity?

Answer:

- Read-Across Analysis : Infer hazards from structurally related compounds (e.g., arylcyclohexylamines) .

- In Vitro Tox Screens : Use cell-based assays (e.g., cytotoxicity in HEK293 cells) to prioritize high-risk analogs .

- Computational Toxicology : Predict LD₅₀ or mutagenicity via QSAR models .

Advanced: What strategies identify biological targets (e.g., receptors) for 5-methylhex-1-yn-3-amine hydrochloride?

Answer:

- Radioligand Binding Assays : Screen against receptor panels (e.g., serotonin, NMDA) using tritiated analogs .

- Molecular Docking : Simulate interactions with protein crystal structures (e.g., PDB entries) .

- CRISPR Knockout Models : Validate target engagement in receptor-deficient cell lines .

Advanced: How can theoretical frameworks resolve contradictions in experimental data across studies?

Answer:

- Bayesian Analysis : Quantify confidence intervals for conflicting results (e.g., varying IC₅₀ values) .

- Meta-Regression : Identify covariates (e.g., solvent polarity, assay type) explaining data heterogeneity .

- Error Source Mapping : Categorize discrepancies into measurement, synthesis, or environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。